Lipophilicity & Thermal Stability vs. Non-Halogenated Parent
Direct comparison of 5-bromo-N-1-naphthyl-2-furamide with its non-brominated parent N-1-naphthyl-2-furamide (CAS 40337-07-3) reveals a quantitatively significant increase in both computed lipophilicity (ΔLogP ≥ +0.64) and boiling point (ΔTb = +48.1 °C), attributable to the polarizable bromine atom and its contribution to molecular polarizability and van der Waals cohesive energy [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) and normal boiling point (Tb) |
|---|---|
| Target Compound Data | LogP (XLogP3): 4.4; Tb: 371.7 °C at 760 mmHg; Density: 1.569 g/cm³ |
| Comparator Or Baseline | N-1-naphthyl-2-furamide: LogP: 3.7581; Tb: 323.6 °C at 760 mmHg; Density: 1.28 g/cm³ [1] |
| Quantified Difference | ΔLogP = +0.64 (17% increase); ΔTb = +48.1 °C; ΔDensity = +0.289 g/cm³ (23% increase) |
| Conditions | Computed LogP values (PubChem XLogP3 vs. predicted LogP); boiling points reported at atmospheric pressure (760 mmHg) from supplier databases. |
Why This Matters
Higher LogP directly influences reverse-phase HPLC retention, membrane permeability in cell-based assays, and predicted tissue distribution; the elevated boiling point precludes distillation-based purification, mandating recrystallization or chromatography, which affects procurement scale-up strategy.
- [1] Yybyy.com, N-naphthalen-1-ylfuran-2-carboxamide (CAS 40337-07-3) Physicochemical Properties. https://www.yybyy.com/chemicals/detail/40337-07-3 (accessed 2026-04-25). View Source
